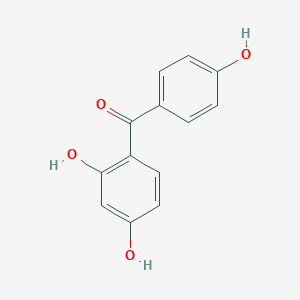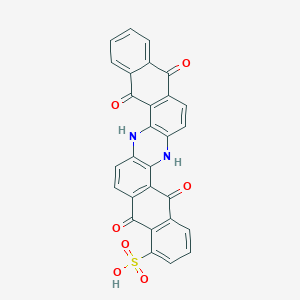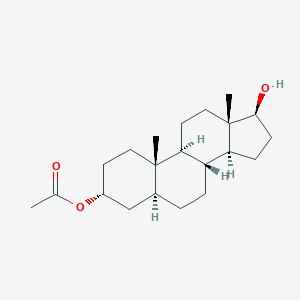
Manganese;tetrahydrate
Übersicht
Beschreibung
Manganese tetrahydrate, also known as manganese(II) chloride tetrahydrate, is an inorganic compound with the chemical formula MnCl₂·4H₂O. This compound is a pink solid that is highly soluble in water. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese tetrahydrate can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction proceeds as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction produces manganese(II) chloride, which can then be crystallized to form the tetrahydrate by dissolving it in water and allowing it to crystallize.
Industrial Production Methods: In industrial settings, manganese tetrahydrate is produced by the same method but on a larger scale. The manganese(IV) oxide is added to hydrochloric acid in a controlled environment to ensure the reaction proceeds smoothly. The resulting manganese(II) chloride solution is then purified and crystallized to obtain the tetrahydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese tetrahydrate undergoes various chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to manganese(III) or manganese(IV) in the presence of strong oxidizing agents.
Reduction: Manganese(II) can be reduced to manganese metal using strong reducing agents.
Substitution: The chloride ions in manganese tetrahydrate can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) can oxidize manganese(II) to manganese(IV) oxide (MnO₂).
Reduction: Sodium borohydride (NaBH₄) can reduce manganese(II) to manganese metal.
Substitution: Sodium hydroxide (NaOH) can substitute chloride ions with hydroxide ions to form manganese hydroxide (Mn(OH)₂).
Major Products:
Oxidation: Manganese(IV) oxide (MnO₂)
Reduction: Manganese metal (Mn)
Substitution: Manganese hydroxide (Mn(OH)₂)
Wissenschaftliche Forschungsanwendungen
Manganese tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and as a catalyst in organic reactions.
Biology: Manganese tetrahydrate is used in studies of enzyme function and as a nutrient in cell culture media.
Medicine: It is used in the preparation of contrast agents for magnetic resonance imaging (MRI) and in the study of manganese’s role in biological systems.
Industry: Manganese tetrahydrate is used in the production of dry cell batteries, as a pigment in ceramics and glass, and in the manufacture of other manganese-based chemicals.
Wirkmechanismus
Manganese tetrahydrate exerts its effects primarily through its role as a cofactor for various enzymes. It participates in redox reactions, stabilizes enzyme structures, and facilitates the transfer of electrons in biochemical pathways. The molecular targets of manganese include enzymes such as superoxide dismutase, which protects cells from oxidative damage, and arginase, which is involved in the urea cycle.
Vergleich Mit ähnlichen Verbindungen
- Manganese(II) sulfate tetrahydrate (MnSO₄·4H₂O)
- Manganese(II) acetate tetrahydrate (Mn(C₂H₃O₂)₂·4H₂O)
- Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
Manganese tetrahydrate is unique due to its chloride anions, which make it highly soluble in water and suitable for various chemical reactions and industrial applications.
Eigenschaften
IUPAC Name |
manganese;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.4H2O/h;;;4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPHKKUBBJFGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Mn].[Mn].[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Mn3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648477 | |
| Record name | Manganese--water (3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309-55-3 | |
| Record name | Manganese--water (3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















